3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptene ring system with a carboxylic acid and a carbamoyl group attached to it, along with a diphenylpropyl substituent.
Preparation Methods
The synthesis of 3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves several steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 3,3-diphenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound lacks the diphenylpropyl substituent, making it less complex and potentially less active in certain applications.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound has two carboxylic acid groups and is used in different synthetic applications.
3-Isobutylcarbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has an isobutyl group instead of the diphenylpropyl group, leading to different chemical and biological properties.
The unique structure of 3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[22
Properties
IUPAC Name |
3-(3,3-diphenylpropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c26-23(21-18-11-12-19(15-18)22(21)24(27)28)25-14-13-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-22H,13-15H2,(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQNJZJASIQUIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.